2-O-甘露糖基甘露糖甲基醚

描述

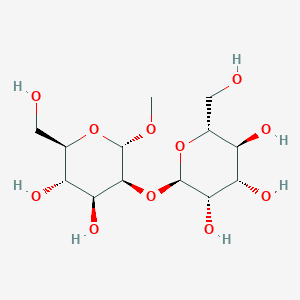

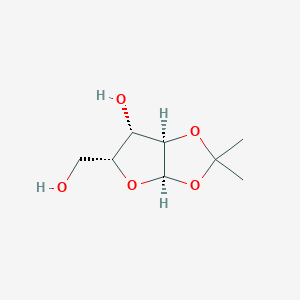

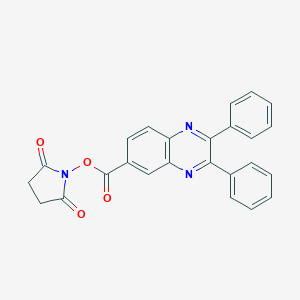

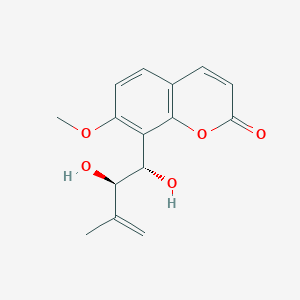

Methyl 2-O-mannopyranosylmannopyranoside, also known as Methyl 2-O-mannopyranosylmannopyranoside, is a useful research compound. Its molecular formula is C13H24O11 and its molecular weight is 356.32 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 2-O-mannopyranosylmannopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-O-mannopyranosylmannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-O-mannopyranosylmannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

对微生物甘露糖苷酶的深入了解

甘露聚糖是软木中半纤维素的主要成分,被甘露聚糖水解酶水解,其中包括β-甘露糖苷酶。这些酶裂解 1,4-β-甘露糖吡喃糖苷键,产生甘露糖。β-甘露糖苷酶作为外切酶,作用于甘露寡糖和甘露二糖的非还原端,去除甘露糖残基。这些酶主要由细菌和真菌产生,对于甘露聚糖的完全解聚很重要,并且在生物乙醇生产、烷基糖苷合成和作为药物中具有应用。Chauhan 和 Gupta (2017) 的这篇综合综述重点关注微生物甘露糖苷酶,涵盖了它们的来源、生产条件、表征、克隆和生物技术应用,突出了它们在各个领域的潜力(Chauhan 和 Gupta,2017)。

甲基转移酶抑制剂在癌症治疗中的应用

DNA 甲基化涉及将甲基添加到胞嘧啶上,这是一种关键的表观遗传机制,会影响染色质结构、转录抑制和转座因子的抑制。异常的甲基化模式,例如区域性高甲基化的全局性低甲基化,会导致癌症中遗传不稳定和抑癌基因的抑制。DNA 甲基转移酶抑制剂,如 5-氮杂胞苷和 5-氮杂-2'-脱氧胞苷,已显示出抑制高甲基化、恢复抑制基因表达和在体外和体内发挥抗肿瘤作用的潜力。尽管取得了一些积极的临床结果,但仍需要进一步的研究来确定它们的临床作用,可能在联合治疗中(Goffin 和 Eisenhauer,2002)。

DNA 甲基化分析技术

DNA 甲基化在调节基因表达中起着至关重要的作用,并参与各种生物过程和疾病。分析 DNA 甲基化对于理解这些复杂的模式至关重要。微阵列和测序技术的发展使全基因组分析成为可能,从而可以对 DNA 甲基化进行高分辨率研究。Yong、Hsu 和 Chen (2016) 的这篇综述调查了主要的甲基化检测方法,比较了它们的优缺点,并提供了生物学示例。讨论包括能够详细分析 DNA 甲基化模式的技术进步,强调了针对特定研究问题选择适当方法的重要性(Yong、Hsu 和 Chen,2016)。

环境暴露和基因调控

环境因素可以通过基因调控机制,包括 DNA 甲基化,显着影响基因表达。Edwards 和 Myers (2007) 探讨了各种环境暴露,例如药物、杀虫剂、空气污染物和营养,如何通过 DNA 甲基化、组蛋白修饰等基因调控机制改变基因表达。这些变化与癌症、糖尿病和神经退行性疾病等复杂疾病有关。该综述重点介绍了 DNA 甲基化在早期发育中的作用,表明其在成人疾病的胎儿起源和获得性遗传变化的遗传中的潜力(Edwards 和 Myers,2007)。

作用机制

Target of Action

The primary target of Methyl 2-O-mannopyranosylmannopyranoside is the Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase . This enzyme plays a crucial role in glycoprotein quality control, targeting misfolded glycoproteins for degradation .

Result of Action

Given its target, it may influence the process of protein folding and degradation, potentially affecting cellular functions related to these processes .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .

属性

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAFWDJFJCEDHL-DZRUFMBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208238 | |

| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59571-75-4 | |

| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059571754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural significance of Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside?

A: Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside is a disaccharide consisting of two mannose units linked by an α-1,2 glycosidic bond. This linkage is particularly significant as it is found in the polysaccharide backbone of fungal mannans. []

Q2: How does the flexibility of Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside around the glycosidic linkage affect its properties?

A: The flexibility around the glycosidic linkage of Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside significantly influences its conformational landscape. This flexibility impacts its interactions with enzymes like α-1,2-mannosidases and is crucial for understanding its biological role. Research has shown that considering a dynamic model, incorporating the flexibility around the linkage, leads to a better fit between experimental and theoretical data, such as NOE and T1 values, compared to a model solely based on the global minimum conformation. []

Q3: How is the optical rotation of Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside related to its conformation?

A: The optical rotation of this disaccharide is sensitive to the dihedral angles (ϕ and ψ) of its glycosidic linkage. While early rigid-residue modeling calculations predicted a specific conformation based on matching the calculated and observed optical rotations, newer relaxed-residue models suggest more flexibility around the linkage. [] This highlights the importance of considering conformational flexibility when studying the properties of this disaccharide.

Q4: How is Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside used in studying α-1,2-mannosidases?

A: This disaccharide serves as a specific substrate for studying α-1,2-mannosidases, enzymes involved in glycoprotein processing. [, ] Its specific α-1,2 linkage is cleaved by these enzymes, allowing researchers to investigate their activity and specificity. A sensitive fluorescence assay has been developed using this disaccharide to quantify α-1,2-mannosidase activity by measuring the release of free mannose. []

Q5: Can you describe a specific example of how Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside was used to characterize an enzyme?

A: Researchers studying a calcium-dependent α-1,2-mannosidase from rabbit liver microsomes used Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside to confirm the enzyme's specificity for the α-1,2 linkage. They demonstrated that the enzyme hydrolyzed this specific disaccharide significantly faster than disaccharides with α-1,3 or α-1,6 linkages, confirming its specificity for the α-1,2 bond. []

Q6: Has Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside been used in any synthetic applications?

A: Yes, Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside has been used in synthetic carbohydrate chemistry. One study successfully achieved selective phosphorylation of the primary hydroxyl groups of this disaccharide, demonstrating its utility as a starting material for further chemical modification. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

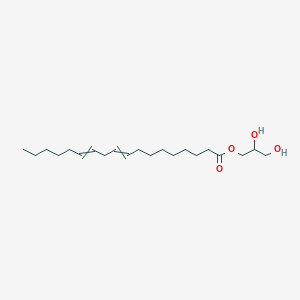

![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)